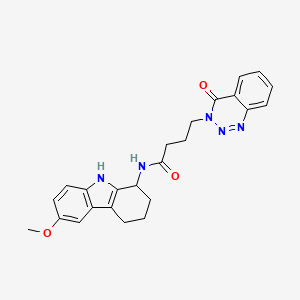

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Beschreibung

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a heterocyclic compound featuring two distinct pharmacophores: a 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole moiety and a 4-oxo-1,2,3-benzotriazine group linked via a butanamide bridge. The carbazole component contributes a polycyclic aromatic system with a methoxy substituent, which enhances π-π stacking interactions and modulates electronic properties.

Eigenschaften

Molekularformel |

C24H25N5O3 |

|---|---|

Molekulargewicht |

431.5 g/mol |

IUPAC-Name |

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |

InChI |

InChI=1S/C24H25N5O3/c1-32-15-11-12-19-18(14-15)16-7-4-9-21(23(16)26-19)25-22(30)10-5-13-29-24(31)17-6-2-3-8-20(17)27-28-29/h2-3,6,8,11-12,14,21,26H,4-5,7,9-10,13H2,1H3,(H,25,30) |

InChI-Schlüssel |

VBOIELARARVVHQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCCN4C(=O)C5=CC=CC=C5N=N4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

Reduktion: Die Carbonylgruppe im Benzotriazinon-Molekülteil kann reduziert werden, um einen Alkohol zu bilden.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie PCC oder KMnO4, Reduktionsmittel wie NaBH4 oder LiAlH4 und Nukleophile für Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So würde beispielsweise die Oxidation der Methoxygruppe zu einem hydroxylierten Derivat führen.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie entzündungshemmende oder krebshemmende Eigenschaften.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören, die an biologischen Signalwegen beteiligt sind. Der genaue Mechanismus hängt von der spezifischen biologischen Aktivität ab, die untersucht wird.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzotriazinone moiety can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like NaBH4 or LiAlH4, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is its potential as an anticancer agent. Studies have demonstrated that compounds containing the carbazole structure exhibit significant cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of carbazole exhibit activity against a range of bacteria and fungi. The presence of the benzotriazine moiety may enhance this activity by interfering with microbial metabolism .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism might involve the modulation of neurotransmitter systems or reduction of oxidative stress .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications in oncology and infectious diseases. Its ability to modulate multiple biochemical pathways suggests potential uses in combination therapies for enhanced efficacy .

Anticancer Research

In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers were also elevated in treated cells compared to controls.

Antimicrobial Efficacy

Another study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains .

Wirkmechanismus

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

The compound belongs to a broader class of benzotriazinone carboxamides, which have been explored for diverse biological activities. Key structural analogues include the N-alkyl/phenyl derivatives synthesized by Farooq et al. (Table 1) . Below is a comparative analysis:

Structural Features

Physicochemical and Pharmacokinetic Implications

- Metabolic Stability : The methoxy group on the carbazole may reduce oxidative metabolism, whereas alkyl chains (e.g., 14a) are prone to cytochrome P450-mediated degradation.

- Binding Affinity : The extended aromatic system in the carbazole moiety could enhance binding to hydrophobic pockets in enzyme active sites, surpassing the simpler phenyl group in 14n .

Biologische Aktivität

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound belonging to the carbazole and benzotriazine derivatives. This compound has garnered attention due to its potential therapeutic applications in various biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features that include a carbazole moiety substituted at the 6-position with a methoxy group and a benzotriazine derivative. Its molecular formula is with a molecular weight of approximately 429.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O3 |

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in inflammatory responses and neurotransmitter systems. Notably, it has been identified as a CRTH2 receptor antagonist , which plays a critical role in mediating allergic reactions and asthma. By inhibiting this receptor, the compound may help reduce inflammation associated with these conditions.

Additionally, the presence of both carbazole and benzotriazine structures suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine transporters. This interaction could lead to increased levels of these neurotransmitters in synaptic clefts, indicating possible applications in treating mood disorders.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

1. Anti-inflammatory Properties

The compound's role as a CRTH2 antagonist positions it as a candidate for developing new treatments for asthma and allergic responses. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines.

2. Antidepressant Effects

Due to its potential interaction with serotonin and norepinephrine transporters, the compound may exhibit antidepressant-like effects. Similar compounds have shown promise in preclinical models for treating depression and anxiety disorders.

3. Anticancer Activity

Compounds with similar structural features have been reported to induce apoptosis in cancer cells. The dual functionality of this compound may enhance its anticancer properties compared to simpler analogs .

Case Studies

Several studies have explored the biological activity of related compounds:

Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of carbazole derivatives, N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-(4-oxo-benzotriazin)amide was shown to significantly reduce inflammation markers in human cell lines when tested against lipopolysaccharide (LPS) induced inflammation .

Study 2: Neuroprotective Effects

Research on similar compounds indicated that carbazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.